4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine (CMRP) is an important compound in the field of medicinal chemistry. It is a synthetic nucleoside analogue that has been extensively studied for its potential applications in the treatment of cancer and other diseases. CMRP is a derivative of the natural nucleoside adenosine and is structurally similar to other nucleoside analogues used in chemotherapy. CMRP has been found to possess a variety of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.
Scientific Research Applications
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential applications in the treatment of cancer and other diseases. It has been found to possess anticancer properties, and has been used in the treatment of various types of cancers, including lung, breast, and prostate cancer. In addition, this compound has been studied for its potential antiviral and anti-inflammatory properties. It has been found to be effective against a variety of viruses, including HIV, hepatitis B, and herpes simplex virus. This compound has also been studied for its potential use as an immunomodulator, and has been found to have immunomodulatory activity in vitro.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine are likely to be similar to those of other purine nucleoside analogs. These compounds typically target indolent lymphoid malignancies . They have broad antitumor activity and their anticancer mechanisms rely on the inhibition of DNA synthesis and induction of apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis. This is achieved through the displacement of the 4-chloro-group by various nucleophiles . The cyano-group of the compound reacts only after this displacement has occurred . This interaction results in changes in the DNA structure, which can lead to the induction of apoptosis .
Biochemical Pathways
The affected pathways are likely those involved in DNA synthesis and apoptosis. The compound’s interaction with its targets leads to the inhibition of DNA synthesis, which can disrupt the normal cell cycle and lead to cell death . Additionally, the compound can induce apoptosis, a process of programmed cell death, further contributing to its antitumor activity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects can lead to the death of tumor cells, contributing to the compound’s antitumor activity .
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine in laboratory experiments has several advantages. This compound is a relatively stable compound, and can be easily synthesized in the laboratory. In addition, this compound has been found to have a variety of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties, making it a useful tool for studying the molecular mechanisms of these activities. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a synthetic compound, and its effects may not be completely representative of the effects of natural nucleosides. In addition, this compound is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood.
Future Directions
The potential applications of 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine in the treatment of cancer and other diseases are promising. Future research should focus on further elucidating the molecular mechanisms of this compound’s biological activities, and on developing methods for more effective delivery of this compound to target cells and tissues. In addition, further research should be conducted to better understand the
properties
IUPAC Name |
(2R,3R,4R,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3/t7-,8-,11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCLSAXHSBSTK-GAJNKVMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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